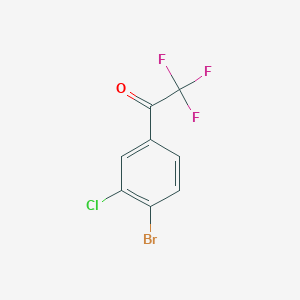

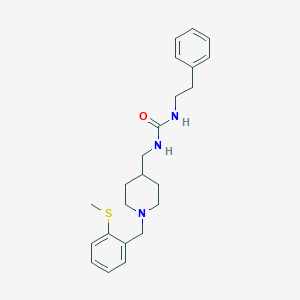

![molecular formula C19H18Cl3N3S2 B2577749 4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide CAS No. 344270-85-5](/img/structure/B2577749.png)

4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

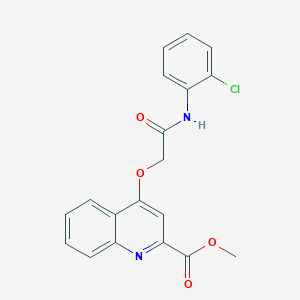

Descripción

The compound “4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide” is a chemical compound with the molecular formula C12H13Cl2N3S2 . It is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations were conducted to explore the properties of the compound . The DFT optimized geometry produced a conformer that is significantly different from the crystal structure .Aplicaciones Científicas De Investigación

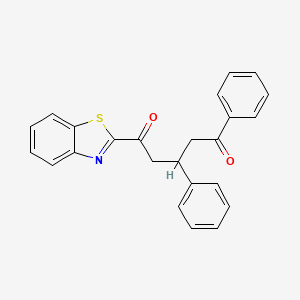

Pharmacological Properties

Compounds related to 4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide have been studied for their pharmacological properties. For instance, 4 H -1,2,4-triazole-3(2 H )-thione derivatives, closely related to the compound of interest, have been investigated for their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

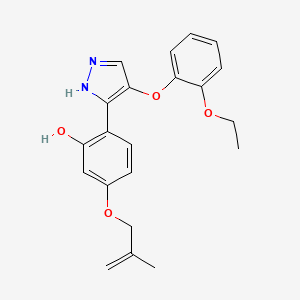

Structural and Electronic Properties

In-depth structural analysis, including Hirshfeld surface analysis and density functional theory (DFT) studies, has been conducted on similar compounds. These studies provide insight into intermolecular stabilization and electronic properties, which are significant for understanding the potential binding interactions at active sites like 11β-HSD1 (Al-Wahaibi et al., 2019).

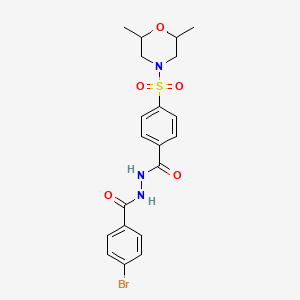

Antimicrobial Activity

Synthesis and biological activity studies of new hybrid molecules containing a triazole unit, a structural feature shared with the compound , show potential antimicrobial activities against test microorganisms (Bektaş et al., 2010).

Cytotoxic Activity

Novel 4-thiopyrimidine derivatives, structurally similar to the compound of interest, have been synthesized and their cytotoxic activity investigated, offering insights into potential applications in cancer research (Stolarczyk et al., 2018).

Fungicidal Activity

Compounds with a similar structural framework have been shown to exhibit fungicidal activity, which could be relevant in agricultural and pharmaceutical applications (El-Telbani et al., 2007).

Mecanismo De Acción

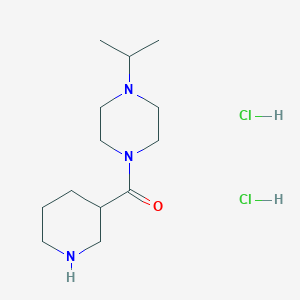

The compound is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .

Direcciones Futuras

The compound is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-HSD1 . These results indicate that the compound may be considered for further drug design endeavors . The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices .

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-11-15-16(21)4-3-5-17(15)22)23-24-19(25)27-10-13-6-8-14(20)9-7-13/h3-9H,2,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYGURPFPCVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CSCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl3N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2577666.png)

![Ethyl 6-((4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)methyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2577667.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2577675.png)

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)